3-Cyclopropyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-Cyclopropyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a cyclopropylpyridazine moiety with a piperazine ring and a thiadiazole core, making it a versatile candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine typically involves multiple steps:
Formation of the Cyclopropylpyridazine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyridazine ring.
Piperazine Ring Introduction: The cyclopropylpyridazine intermediate is then reacted with piperazine under suitable conditions to form the desired piperazine derivative.
Thiadiazole Core Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and pharmacological properties compared to other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6S/c1-10-15-18-14(21-10)20-8-6-19(7-9-20)13-5-4-12(16-17-13)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIGWJCUXJVENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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